2-Methoxy-7-methylquinoxaline
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Overview
Description
2-Methoxy-7-methylquinoxaline is a heterocyclic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields. The compound features a quinoxaline core substituted with a methoxy group at the 2-position and a methyl group at the 7-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-7-methylquinoxaline typically involves the condensation of appropriate substituted o-phenylenediamines with 1,2-dicarbonyl compounds. One common method includes the reaction of 2-methoxyaniline with methylglyoxal under acidic conditions to form the desired quinoxaline derivative .
Industrial Production Methods: Industrial production methods for quinoxaline derivatives often employ transition-metal catalyzed reactions due to their efficiency and selectivity. Methods such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are also explored to make the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-7-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into dihydroquinoxalines.
Substitution: Electrophilic substitution reactions can introduce different substituents into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines depending on the reagents and conditions used .
Scientific Research Applications
2-Methoxy-7-methylquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Quinoxaline derivatives are used in the development of antibiotics and anticancer agents.
Mechanism of Action
The mechanism of action of 2-Methoxy-7-methylquinoxaline involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial growth by interfering with DNA synthesis and function.
Anticancer Activity: It induces apoptosis in cancer cells by targeting specific kinases and signaling pathways involved in cell proliferation and survival
Comparison with Similar Compounds
2-Methylquinoxaline: Similar in structure but lacks the methoxy group, which can influence its biological activity and chemical reactivity.
7-Methylquinoxaline: Lacks the methoxy group at the 2-position, affecting its overall properties.
Uniqueness: 2-Methoxy-7-methylquinoxaline’s unique substitution pattern (methoxy at the 2-position and methyl at the 7-position) imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10N2O |
---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-methoxy-7-methylquinoxaline |
InChI |
InChI=1S/C10H10N2O/c1-7-3-4-8-9(5-7)12-10(13-2)6-11-8/h3-6H,1-2H3 |
InChI Key |
FQDBCLXOUXSDCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN=C2C=C1)OC |
Origin of Product |
United States |
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